molecular formula C12H14 B8786011 Phenyl-t-butylacetylene CAS No. 4250-82-2

Phenyl-t-butylacetylene

Cat. No. B8786011
CAS RN: 4250-82-2
M. Wt: 158.24 g/mol
InChI Key: FASNPPWZLHQZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl-t-butylacetylene is a useful research compound. Its molecular formula is C12H14 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenyl-t-butylacetylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl-t-butylacetylene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4250-82-2

Product Name

Phenyl-t-butylacetylene

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

3,3-dimethylbut-1-ynylbenzene

InChI

InChI=1S/C12H14/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3

InChI Key

FASNPPWZLHQZAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A degassed solution of iodobenzene (0.549 mL, 4.90 mmol), dichlorobis(triphenylphosphine)-palladium(II) (0.206 g, 0.294 mmol), copper(I) iodide (0.047 g, 0.245 mmol), and diisopropylamine (3.49 mL, 24.5 mmol) in N,N-dimethylformamide (20 mL) was added 3,3-dimethylbut-1-yne (0.896 mL, 7.35 mmol). The reaction mixture was and heated to 75° C. for 45 minutes. The reaction mixture was then diluted with ethyl acetate (150 mL), washed with 10% aqueous solution of lithium chloride (2×100 mL), washed with a 2M aqueous solution of ammonium hydroxide, washed with brine (100 mL), and dried over anhydrous sodium sulfate. Concentration followed by purification on silica gel chromatography with hexanes/dichloromethane (10/1) afforded (3,3-Dimethylbut-1-ynyl)benzene (740 mg). The compound had an HPLC ret. time=3.78 min.−Column: YMC S5 COMBISCREEN® 4.6×50 mm; Gradient time: 4 min; Flow rate=4 ml/min; Solvent A=10% MeOH−90% Water−0.2% H3PO4; Solvent B=90% MeOH−10% water−0.2% H3PO4; Start % B=0; Final % B=100.
Quantity
0.549 mL
Type
reactant
Reaction Step One
Quantity
3.49 mL
Type
reactant
Reaction Step One
Quantity
0.896 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.206 g
Type
catalyst
Reaction Step One
Quantity
0.047 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution containing W(CCMe3)(Cl3)(OPEt3) (0.43 g, 0.866 mmol) and diphenylacetylene (0.18 g, 1.0 mmol) in 2 ml of tetrahydrofuran was heated to 60° C. for 2 hours. During this time, the color of the reaction mixture changed from blue to green. Phenyl-t-butylacetylene (100% yield versus tungsten) was observed in the reaction mixture by gas chromatography. The reaction mixture was filtered and PMe3 (0.30 ml, 3.0 mmol) was added by syringe. The color of the solution turned yellow, and after the addition of 2 ml pentane, yellow crystals precipitated from solution. The product was collected by filtration and was recrystallized from a mixture of tetrahydrofuran and pentane at -30° C.; total yield 0.47 g (89%) W(CPh)Cl3 (PMe3)3.
[Compound]
Name
W(CCMe3)(Cl3)(OPEt3)
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

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